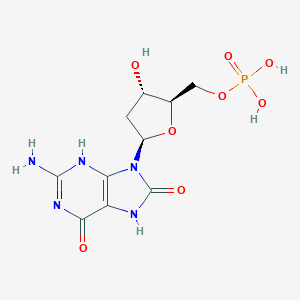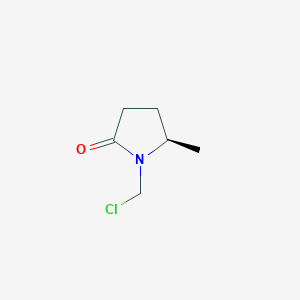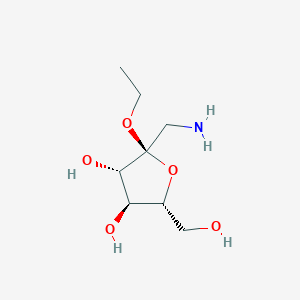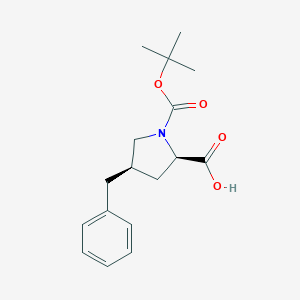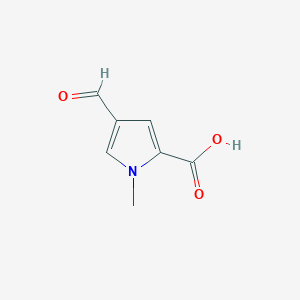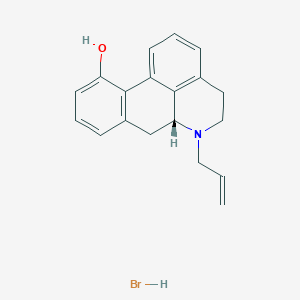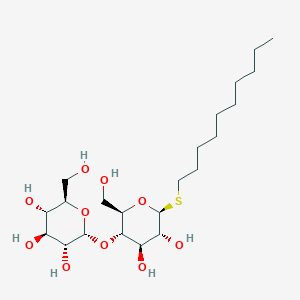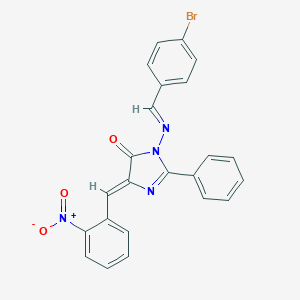
1-((p-Bromobenzylidene)amino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((p-Bromobenzylidene)amino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BBNI and has been synthesized using several methods.
Mechanism Of Action
BBNI exerts its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. It has been found to inhibit the activity of tyrosine kinase, which plays a crucial role in the growth and proliferation of cancer cells. BBNI also inhibits the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses, making it a potential candidate for the development of new drugs for the treatment of Alzheimer's disease.
Biochemical And Physiological Effects
BBNI has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. BBNI has also been found to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. BBNI has also been found to inhibit the activity of key enzymes involved in the inflammatory response, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
BBNI has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, BBNI has some limitations, including its low solubility in water, making it difficult to administer in vivo. BBNI is also relatively expensive compared to other compounds, limiting its use in large-scale experiments.
Future Directions
There are several future directions for the study of BBNI. One direction is to investigate its potential as a treatment for various types of cancer, particularly breast cancer. Another direction is to study its potential as a pesticide and its impact on the environment. Additionally, further research is needed to understand the mechanism of action of BBNI and its potential as a drug for the treatment of Alzheimer's disease and other neurological disorders.
Synthesis Methods
BBNI can be synthesized using several methods, including the reaction of o-nitrobenzaldehyde and p-bromobenzaldehyde with 2-phenyl-2-imidazoline-5-one in the presence of a base. Another method involves the reaction of o-nitrobenzaldehyde and p-bromobenzaldehyde with 2-phenyl-2-imidazoline-4,5-dione in the presence of a base. The yield of BBNI using these methods is around 40-50%.
Scientific Research Applications
BBNI has been extensively studied for its potential applications in various fields, including medicinal, agricultural, and environmental. BBNI has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. It has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. BBNI has also been studied for its potential use as a pesticide due to its insecticidal properties.
properties
CAS RN |
126293-30-9 |
|---|---|
Product Name |
1-((p-Bromobenzylidene)amino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one |
Molecular Formula |
C23H15BrN4O3 |
Molecular Weight |
475.3 g/mol |
IUPAC Name |
(5Z)-3-[(E)-(4-bromophenyl)methylideneamino]-5-[(2-nitrophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15BrN4O3/c24-19-12-10-16(11-13-19)15-25-27-22(17-6-2-1-3-7-17)26-20(23(27)29)14-18-8-4-5-9-21(18)28(30)31/h1-15H/b20-14-,25-15+ |
InChI Key |
GDJWENQQVOQJPN-KLINPMNRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C(=O)N2/N=C/C4=CC=C(C=C4)Br |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)Br |
synonyms |
4H-Imidazol-4-one, 3,5-dihydro-3-(((4-bromophenyl)methylene)amino)-5-( (2-nitrophenyl)methylene)-2-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



